N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pent-4-enamide
Description
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-2-3-6-18(24)21-15-9-7-14(8-10-15)17-13-25-19(23-17)22-16-5-4-11-20-12-16/h2,4-5,7-13H,1,3,6H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDCJRKRJSKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
The compound N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pent-4-enamide may interact with a variety of enzymes and proteins. Specific interactions have not been fully elucidated yet
Biological Activity
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pent-4-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a pyridine moiety, and an amide group. These structural components are crucial for its biological activity. However, specific physical and chemical properties remain largely uncharacterized in the literature, which presents challenges for further research and application .
Research indicates that compounds with similar structural motifs often act as inhibitors of histone deacetylases (HDACs), which play a pivotal role in regulating gene expression and can influence cellular processes such as differentiation and apoptosis in tumor cells . The incorporation of the thiazole and pyridine rings is believed to enhance the binding affinity to HDAC enzymes, thereby modulating their activity.
Antiproliferative Effects
Initial studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with HDACs, leading to altered gene expression profiles that favor cell death over survival .
Case Studies
- HDAC Inhibition : A study on related hydroxamic acid-based HDAC inhibitors demonstrated significant antiproliferative effects in human tumor cells. The incorporation of specific substituents enhanced their potency, suggesting that similar modifications could be explored for this compound .
- Antimicrobial Activity : Research on phenyl-substituted oxadiazoles revealed notable antimicrobial effects against various pathogens. This indicates a promising avenue for exploring the antimicrobial potential of this compound through structural analogs .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazole derivatives with modifications at the 2-amino and 4-phenyl positions. Below is a detailed comparison with structurally related compounds, focusing on synthetic yields, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Effects
Key structural variations among analogs include:
- Substituents on the thiazole ring : Pyridine, aryl, or heteroaryl groups.
- Amide side chains : Variations in chain length (e.g., pent-4-enamide vs. benzamide).
- Phenyl ring substituents : Trifluoromethyl, chloro, methoxy, or sulfonamide groups.
Table 1: Comparison of Thiazole-Based Analogues
Physicochemical Properties
- Melting Points : Compounds with rigid cores (e.g., azetidine-dione, 3f: 140–143°C) exhibit higher melting points compared to flexible side chains (e.g., pent-4-enamide), though data for the target compound is unavailable .
- Molecular Weight : The target compound’s molecular weight (~402–446 g/mol) aligns with drug-like properties, similar to analogs in –6 .
Functional Group Impact
- Pyridine vs. Benzene Rings : Pyridine-containing analogs (e.g., ) may exhibit improved solubility due to the nitrogen atom, whereas trifluoromethyl groups () enhance metabolic stability .
Research Findings and Implications
- Synthetic Optimization : Piperazine and azetidine cores () are synthetically favorable, enabling scalable production of thiazole derivatives .
- Structure-Activity Relationships (SAR) : While biological data is absent in the evidence, substituent trends (e.g., electron-withdrawing groups enhancing stability) align with established SAR principles for kinase inhibitors or antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
